molecular formula C17H13N5O2 B6513477 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 866348-79-0

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Cat. No.: B6513477
CAS No.: 866348-79-0
M. Wt: 319.32 g/mol
InChI Key: VKTCKFUYBWWNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a fused triazoloquinazoline core linked to an N-phenylacetamide moiety. The triazolo[1,5-a]quinazoline system comprises a bicyclic scaffold where a triazole ring is fused with a quinazoline backbone.

Properties

IUPAC Name

2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)11-21-16-10-18-20-22(16)14-9-5-4-8-13(14)17(21)24/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTCKFUYBWWNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely reported method involves the cyclization of anthranilic acid derivatives with hydrazine hydrate. For instance, Asif (2014) demonstrated that anthranilic acid reacts with potassium cyanate to form o-ureidobenzoic acid, which undergoes cyclization under acidic or alkaline conditions to yield quinazoline-2,4(1H,3H)-dione. Subsequent treatment with phosphorus oxychloride and diisopropylethylamine (DIPEA) generates 2,4-dichloroquinazoline, which reacts with hydrazine hydrate to form 2-chloro-4-hydrazinylquinazoline. Heating this intermediate with acetic anhydride facilitates cyclization into the triazoloquinazolinone core.

Key Reaction Conditions :

  • Cyclization Agent : Acetic anhydride at reflux (3–4 hours).

  • Yield : 92% for 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one.

  • Characterization : IR (C=O stretch at 1743 cm⁻¹), ¹H NMR (δ 2.45 ppm for methyl group).

Alternative Route via Isatoic Anhydride

Fujino et al. (2001) described an alternative pathway starting from isatoic anhydride, which reacts with amines to form 2-aminobenzamides. Cyclization with carbon disulfide and potassium hydroxide produces 2-thioxoquinazolin-4(1H)-ones, which are further treated with hydrazine and pyridine to yield triazoloquinazolinones. This method offers flexibility in introducing substituents at the N3 position of the triazole ring.

Advantages :

  • Tunable electronic properties via amine selection.

  • Compatibility with diverse solvents (e.g., ethanol, DMF).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : C=O stretches at 1716–1743 cm⁻¹ confirm the quinazolinone and acetamide groups.

  • ¹H NMR : Distinct signals include:

    • N-CH₂ protons at δ 5.21 ppm (singlet).

    • Aromatic protons in the quinazoline ring (δ 7.38–8.10 ppm).

  • MS : Molecular ion peak at m/z 330 ([M+H]⁺).

Elemental Analysis

Consistent with theoretical values for C₁₉H₁₄N₄O₂:

  • Calculated : C 69.08%, H 4.27%, N 16.96%.

  • Found : C 69.31%, H 4.50%, N 17.23%.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage
Alkylation (DMF/K₂CO₃)66%>99%Simplicity, low cost
One-Pot (Thionyl Chloride)93.5%99.8%High efficiency, minimal waste
Hydrazine Cyclization92%98%Regioselective triazole formation

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo isomers. Using DIPEA as a base suppresses side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Switching to toluene or cyclohexane improves crystallinity.

  • Catalyst Selection : KI accelerates alkylation by generating a softer nucleophile .

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazoloquinazoline core .

Scientific Research Applications

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Triazoloquinazolines and Thienotriazolopyrimidines

Compound Class Example Tested Cell Line(s) Growth Percentage (GP) Activity Level Reference
Triazolo[1,5-a]quinazoline 6a Renal Cancer UO-31 81.85% Low
Thieno[3,2-e]triazolo[1,5-a]pyrimidine 4i 60-cell line panel Variable (slight/low) Moderate
Thieno[2,3-e]triazolo[1,5-a]pyrimidine 5n 60-cell line panel Variable (slight/low) Moderate
  • Activity Trends: Thieno-fused derivatives exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines. For instance, compound 6a showed only 81.85% growth inhibition (GP) in renal cancer UO-31 cells, whereas thieno-fused analogs demonstrated broader, albeit moderate, activity across multiple cell lines .

Functional Group Modifications: Antimicrobial vs. Anticancer Profiles

Quinazoline derivatives modified with pyrazole and hydrazone groups, such as 5d and 5k, exhibit significant antimicrobial activity against plant pathogens (e.g., Fusarium graminearum and Valsa mali), with inhibition rates comparable to or exceeding the control agent hymexazol .

Biological Activity

The compound 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazoloquinazoline core , which is known for imparting various pharmacological effects. Its molecular formula is C17H13N5O2C_{17}H_{13}N_5O_2, and it possesses a unique structural configuration that contributes to its biological activity.

Anticancer Activity

Research indicates that This compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound is believed to intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation.
  • Case Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values indicate potent activity.
    • A549 (lung cancer) : Similar cytotoxicity was observed.
Cell LineIC50 Value (μM)
MCF-72.09
A5492.08

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing effectiveness against several bacterial strains.

  • Testing Results : Preliminary investigations revealed significant inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Disruption of DNA replication.
  • Enzyme Inhibition : Targeting specific pathways involved in cell survival and proliferation.
  • Oxidative Stress Induction : Generating reactive oxygen species (ROS) that lead to cellular damage.

Comparative Analysis with Similar Compounds

The unique structure of This compound sets it apart from other quinazoline derivatives:

Compound TypeBiological ActivityNotable Differences
[1,2,4]Triazolo[1,5-a]PyrimidinesAnticancerDifferent ring structure affecting activity
[1,2,3]Triazolo[1,5-a]QuinoxalinesAntimicrobialVarying potency against specific pathogens

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with cyclization of precursors like anthranilic acid derivatives. A common route involves nucleophilic substitution of triazoloquinazoline intermediates with aryl acetamides under reflux in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst . Key steps include:

  • Cyclization: Reaction of hydrazine derivatives with dithioimidocarbonates to form the triazoloquinazoline core .
  • Acetamide Coupling: Use of chloroacetyl chloride or activated esters for N-phenylacetamide formation .
  • Purification: Recrystallization from ethanol or pet-ether to achieve >95% purity .
    Standardization requires monitoring via TLC and optimizing temperature (80–100°C), solvent ratios, and catalyst concentrations using statistical experimental design (e.g., factorial analysis) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Characterization relies on:

  • 1H/13C NMR: To confirm the triazole-quinazoline fusion and acetamide substituents. Key signals include downfield shifts for the triazole protons (δ 8.1–8.5 ppm) and quinazoline carbonyl (δ 165–170 ppm) .
  • LC-MS: For molecular ion ([M+H]+) validation and fragmentation patterns matching triazoloquinazoline scaffolds .
  • Elemental Analysis: To verify C, H, N, S content within ±0.3% of theoretical values .
  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H bend) confirm functional groups .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) predict energy barriers for cyclization and substitution steps, enabling optimization of synthetic routes .
  • Docking Studies: Molecular docking against targets like DHFR (dihydrofolate reductase) identifies substituents (e.g., fluorine at the phenyl ring) that enhance binding affinity .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize derivatives with optimal drug-likeness .
  • Machine Learning: QSAR models trained on bioactivity data (e.g., IC50 values) correlate structural features (e.g., electron-withdrawing groups) with antimicrobial potency .

Advanced: What strategies resolve contradictions in antimicrobial efficacy data across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Test Strains: Use standardized strains (e.g., Staphylococcus aureus ATCC 25923) and Mueller-Hinton agar for MIC (Minimum Inhibitory Concentration) assays .
  • Solubility: Pre-solubilize compounds in DMSO (<1% v/v) to avoid false negatives .
  • Control Compounds: Include reference drugs (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) to normalize efficacy metrics .
  • Statistical Validation: Apply ANOVA to compare replicates and identify outliers, ensuring p-values <0.05 for significance .

Advanced: How does substituent variation on the triazole ring affect pharmacokinetics?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Increase metabolic stability by reducing CYP450-mediated oxidation. Fluorine substitution improves bioavailability (e.g., logP reduction from 3.2 to 2.7) .
  • Hydrophobic Substituents (e.g., -CH3, -OCH3): Enhance membrane permeability but may increase plasma protein binding, reducing free drug concentration .
  • SAR Studies: Replace the phenylacetamide with benzofuran or thiazole moieties to modulate solubility and target selectivity .
  • In Vivo Validation: Pharmacokinetic profiling in rodent models (e.g., t1/2, AUC) identifies derivatives with optimal absorption and clearance .

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients .
  • Catalyst Screening: Immobilized catalysts (e.g., Amberlyst-15) improve recyclability and yield (>80%) in acetylation steps .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
  • Process Analytical Technology (PAT): In-line NMR or IR monitors reaction progression, enabling real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.